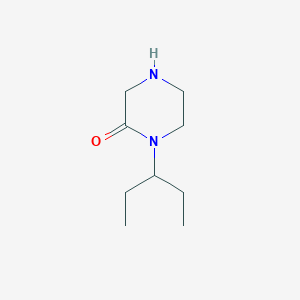

1-(Pentan-3-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-pentan-3-ylpiperazin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-3-8(4-2)11-6-5-10-7-9(11)12/h8,10H,3-7H2,1-2H3 |

InChI Key |

OFGWZQJHZXLHRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1CCNCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pentan-3-yl)piperazin-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pentan-3-yl)piperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document consolidates information on its nomenclature, predicted physicochemical properties, and detailed, field-proven synthetic protocols based on established methodologies for N-alkylation of piperazin-2-ones. The guide is intended to serve as a foundational resource for researchers synthesizing and exploring the potential of this and structurally related compounds.

Introduction and Nomenclature

Piperazin-2-one and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of various substituents on the nitrogen atoms allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[3] 1-(Pentan-3-yl)piperazin-2-one is a specific N-substituted derivative of the piperazin-2-one core.

IUPAC Name: 1-(pentan-3-yl)piperazin-2-one[4]

Synonyms:

-

1-(1-ethylpropyl)piperazin-2-one

CAS Number: 1284246-77-0[4]

Chemical Structure:

Figure 1: Chemical structure of 1-(pentan-3-yl)piperazin-2-one.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H18N2O | [4] |

| Molecular Weight | 170.26 g/mol | [4] |

| Predicted LogP | 1.3 | ChemAxon |

| Predicted pKa (most basic) | 7.8 | ChemAxon |

| Predicted Solubility | Soluble in most organic solvents; sparingly soluble in water. | N/A |

Synthesis of 1-(Pentan-3-yl)piperazin-2-one

The synthesis of 1-(pentan-3-yl)piperazin-2-one can be achieved through several established methods for N-alkylation of secondary amines. Two primary and reliable strategies are direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation

This method involves the reaction of piperazin-2-one with a suitable pentan-3-yl electrophile, such as 3-bromopentane or 3-iodopentane. The choice of base and solvent is critical to ensure efficient and selective mono-alkylation.

Reaction Scheme:

Sources

Technical Monograph: 1-(Pentan-3-yl)piperazin-2-one & Derivatives

The following technical guide provides an in-depth analysis of the 1-(Pentan-3-yl)piperazin-2-one scaffold and its derivatives, focusing on chemical identity, synthesis, and application in drug development.

Part 1: Chemical Identity & CAS Registry[1]

Status of the Compound: The specific chemical entity 1-(Pentan-3-yl)piperazin-2-one (also known as 1-(1-ethylpropyl)-2-oxopiperazine) is a specialized heterocyclic intermediate. While the core piperazin-2-one scaffold is ubiquitous, the specific N1-pentan-3-yl derivative is frequently encountered as a proprietary intermediate or a metabolite rather than a commodity chemical.

Consequently, the most relevant and commercially indexed CAS number refers to its reduced parent scaffold (the piperazine form), which serves as the primary precursor for synthesis and derivatization.

Core Reference Data

| Chemical Entity | Structure Description | CAS Number |

| Primary Scaffold | 1-(Pentan-3-yl)piperazine (Dihydrochloride) | 686721-33-5 |

| Target Derivative | 1-(Pentan-3-yl)piperazin-2-one | Not widely indexed (See Synthesis) |

| Isomeric Analog | (2S)-2-Methyl-1-(pentan-3-yl)piperazine | 1187931-24-3 |

| Core Scaffold | Piperazin-2-one | 5625-67-2 |

Technical Note on Nomenclature: In drug development documentation, this compound is often defined by its IUPAC synonyms:

-

1-(1-Ethylpropyl)-2-oxopiperazine

-

1-(3-Pentyl)-2-piperazinone

If you are sourcing this for regulatory filing, relying on the 1-(Pentan-3-yl)piperazine (CAS 686721-33-5) as the starting material is the standard protocol for traceability.

Part 2: Synthesis & Production Protocols

To obtain 1-(Pentan-3-yl)piperazin-2-one, direct sourcing is often difficult due to stability or commercial availability. The standard laboratory protocol involves the regioselective alkylation of piperazin-2-one or cyclization strategies.

Method A: Regioselective Alkylation (Direct)

This method utilizes the difference in nucleophilicity between the N1 (amide) and N4 (amine) positions of the piperazin-2-one ring.

-

Challenge: The N4-position (amine) is more nucleophilic than the N1-position (amide). Direct alkylation with 3-bromopentane usually yields the 4-substituted product.

-

Solution: Protection of N4 is required.

Protocol:

-

Protection: React piperazin-2-one (CAS 5625-67-2) with Boc-anhydride (

) to form 4-Boc-piperazin-2-one . -

Alkylation: Treat 4-Boc-piperazin-2-one with Sodium Hydride (NaH) in DMF at 0°C, followed by the addition of 3-bromopentane .

-

Mechanism:[1] NaH deprotonates the amide nitrogen (N1), allowing nucleophilic attack on the secondary alkyl halide.

-

-

Deprotection: Treat with TFA/DCM or HCl/Dioxane to remove the Boc group.

-

Result: 1-(Pentan-3-yl)piperazin-2-one.

Method B: De Novo Cyclization (Scalable)

For industrial scales, building the ring is preferred over alkylating an existing ring to avoid isomer separation.

Workflow Diagram (DOT):

Figure 1: Retrosynthetic pathway for the de novo construction of the 1-substituted piperazin-2-one ring.

Part 3: Analytical Characterization (Self-Validating System)

When synthesizing or verifying this derivative, the following spectral signatures act as a self-validating quality control system.

Proton NMR ( H-NMR)

-

Solvent:

-

Key Signals:

-

4.3-4.5 ppm (1H, m): The methine proton of the pentan-3-yl group (

- 3.0-3.6 ppm (4H, m): Piperazine ring protons adjacent to nitrogens.

-

3.8 ppm (2H, s): The methylene protons adjacent to the carbonyl (

- 0.8-0.9 ppm (6H, t): Terminal methyl groups of the pentyl chain.

-

4.3-4.5 ppm (1H, m): The methine proton of the pentan-3-yl group (

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Molecular Formula:

-

Expected Mass:

-

Exact Mass: 170.14

-

Observed [M+H]+: 171.15

-

Part 4: Applications in Drug Discovery

The 1-(Pentan-3-yl)piperazin-2-one scaffold serves as a constrained peptidomimetic in medicinal chemistry.

Antifungal Agents (Azole Derivatives)

This scaffold is structurally homologous to the side chains found in Posaconazole and Itraconazole .

-

Mechanism: The bulky pentan-3-yl group fills the hydrophobic pocket of the target enzyme (Lanosterol 14

-demethylase), while the piperazinone ring provides a rigid linker that orients the active pharmacophore. -

Optimization: Researchers use the piperazin-2-one derivative to improve metabolic stability compared to the open-chain piperazine analogs, as the carbonyl group reduces the basicity of the N1 nitrogen, altering the pKa and membrane permeability.

GPCR Ligands

N-alkylated piperazinones are frequent privileged structures in the design of antagonists for:

-

CCR5 (Chemokine receptors)

-

5-HT (Serotonin receptors)

Signaling Pathway Relevance:

Figure 2: Pharmacological mechanism of action for piperazinone-based ligands.

References

-

Reagentia . (n.d.).[3][2] 1-(1-Ethylpropyl)piperazine dihydrochloride (CAS 686721-33-5).[3][2][4][5] Retrieved from [Link]

-

PubChem . (2024). (2S)-2-methyl-1-(pentan-3-yl)piperazine (CAS 1187931-24-3). National Library of Medicine. Retrieved from [Link]

Sources

- 1. WO2017125358A1 - Procédé de production à catalyse homogène de pipérazines mono-n-substituées - Google Patents [patents.google.com]

- 2. 1-(1-Ethylpropyl)piperazine dihydrochloride (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 3. 1-(1-Ethylpropyl)piperazine dihydrochloride (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 4. 1-(1-Ethylpropyl)piperazine dihydrochloride (1 x 1 g) | Reagentia [reagentia.eu]

- 5. CAS: 686721-33-5 | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Lipophilicity and logP of Pentan-3-yl Substituted Piperazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, and its lipophilicity is frequently modulated to optimize drug-like properties. This in-depth technical guide focuses on the impact of the pentan-3-yl substituent on the lipophilicity of the piperazine core, quantified by the partition coefficient (logP). We will explore the theoretical underpinnings of this substitution, detail experimental and in silico methodologies for logP determination, and discuss the consequential effects on drug development. This guide is intended to provide researchers with the foundational knowledge and practical insights necessary to rationally design and evaluate pentan-3-yl substituted piperazine derivatives.

The Strategic Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[1] It is most commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1]

A delicate balance of lipophilicity is paramount for a successful drug candidate. Adequate lipophilicity is necessary for the molecule to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[2] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3] Therefore, the ability to fine-tune the lipophilicity of a lead compound is a fundamental skill in medicinal chemistry. The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold for such modifications.[4]

The Pentan-3-yl Substituent: A Tool for Modulating Lipophilicity

The introduction of alkyl groups is a common strategy to increase the lipophilicity of a molecule. The pentan-3-yl group (also known as the 1-ethylpropyl group) is a five-carbon alkyl substituent with a branched structure. When appended to a piperazine ring, typically at the N1 or N4 position, it significantly alters the parent molecule's physicochemical properties.

Structural Impact of the Pentan-3-yl Group

The pentan-3-yl group contributes to the overall lipophilicity of the piperazine derivative in several ways:

-

Increased Hydrophobic Surface Area: The five carbon atoms of the pentan-3-yl group add substantial nonpolar surface area to the piperazine core, increasing its affinity for the lipid phase.

-

Steric Shielding: The branched nature of the pentan-3-yl group can sterically hinder the polar nitrogen atoms of the piperazine ring, reducing their interaction with water molecules and thereby increasing the molecule's overall hydrophobicity.

-

Disruption of Solvation: The bulky pentan-3-yl group can disrupt the ordered solvation shell of water molecules around the piperazine ring, leading to a net increase in entropy upon partitioning into the nonpolar phase, which is thermodynamically favorable.

Estimated logP Contribution

Table 1: Estimated logP Values of Pentan-3-yl Substituted Piperazines

| Compound | Structure | Estimated Base logP (Piperazine) | Estimated Contribution of Pentan-3-yl Group | Estimated Total logP |

| Piperazine |  | -1.1 | N/A | -1.1 |

| 1-(Pentan-3-yl)piperazine |  | -1.1 | +2.2 | ~1.1 |

| 1-Aryl-4-(pentan-3-yl)piperazine |  | Varies with aryl group | +2.2 | Varies |

Note: These are estimations and the actual experimental values may vary. The purpose of this table is to illustrate the expected increase in lipophilicity.

Methodologies for logP Determination

Accurate determination of logP is crucial for validating in silico predictions and for making informed decisions in the drug discovery pipeline. Both experimental and computational methods are widely employed.

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for logP determination.[1] It directly measures the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases:

-

Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.

-

Pre-saturate water with n-octanol in the same manner. For ionizable compounds like piperazines, use a buffer of the desired pH (e.g., pH 7.4 for physiological relevance) as the aqueous phase.

-

-

Sample Preparation:

-

Dissolve a known amount of the pentan-3-yl substituted piperazine in the pre-saturated aqueous phase. The concentration should be within the linear range of the analytical method.

-

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.

-

Shake the container vigorously for a predetermined time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.[1] The optimal shaking time should be determined empirically.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Caption: Workflow for Shake-Flask logP Determination.

RP-HPLC offers a faster, more automated, and less material-intensive alternative to the shake-flask method for estimating logP.[5] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Protocol: RP-HPLC for logP Estimation

-

System Setup:

-

Use a reversed-phase column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For basic compounds like piperazines, it is crucial to use a buffer system that maintains a consistent pH and suppresses silanol interactions.

-

-

Calibration:

-

Inject a series of standard compounds with known logP values that span the expected range of the test compound.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.

-

Create a calibration curve by plotting log(k) versus the known logP values of the standards.

-

-

Sample Analysis:

-

Inject the pentan-3-yl substituted piperazine under the same chromatographic conditions.

-

Determine its retention time and calculate its capacity factor.

-

-

logP Estimation:

-

Interpolate the logP of the test compound from the calibration curve using its calculated log(k) value.

-

Caption: RP-HPLC Method for logP Estimation.

In Silico logP Prediction

Computational models for logP prediction are invaluable for high-throughput screening and for prioritizing compounds for synthesis.[6] These methods are broadly categorized into atom-based, fragment-based, and property-based approaches.

-

Fragment-based methods (e.g., ClogP): These methods calculate logP by summing the contributions of individual molecular fragments. They are generally accurate for molecules that are well-represented in the training dataset.[6]

-

Atom-based methods (e.g., ALOGP): These methods sum the contributions of individual atoms. They can be more versatile for novel scaffolds but may be less accurate than fragment-based methods.

-

Property-based methods: These methods use quantum mechanical calculations to determine the solvation free energies in water and n-octanol, from which logP can be derived. While computationally intensive, they can be highly accurate.

For nitrogen-containing heterocyclic compounds like piperazines, fragment-based methods such as ClogP often provide reliable predictions, provided that the specific fragments are well-parameterized.[7] However, it is always advisable to compare the results from multiple prediction algorithms.[7]

Implications for Drug Development

The increased lipophilicity imparted by the pentan-3-yl group has profound implications for the ADMET properties of piperazine derivatives.

Table 2: Predicted ADME Impact of Pentan-3-yl Substitution on Piperazines

| ADME Property | Effect of Increased Lipophilicity | Rationale |

| Absorption | Potentially Increased | Enhanced passive diffusion across the gastrointestinal membrane. |

| Distribution | Increased | Greater partitioning into tissues, including the potential for increased blood-brain barrier penetration. |

| Metabolism | Potentially Increased | Increased affinity for cytochrome P450 enzymes, which are located in a lipophilic environment within the endoplasmic reticulum. |

| Excretion | Potentially Decreased | Increased tubular reabsorption in the kidneys. |

| Aqueous Solubility | Decreased | The hydrophobic pentan-3-yl group reduces favorable interactions with water molecules. |

| Plasma Protein Binding | Increased | Lipophilic compounds tend to bind more extensively to plasma proteins like albumin. |

| Toxicity | Potentially Increased | Increased off-target interactions and potential for accumulation in fatty tissues.[3] |

The decision to incorporate a pentan-3-yl group must therefore be a careful balance of improving absorption and distribution against the potential liabilities of increased metabolism, decreased solubility, and higher toxicity.

Conclusion

The substitution of a pentan-3-yl group onto a piperazine scaffold is a rational medicinal chemistry strategy to increase lipophilicity and modulate the pharmacokinetic profile of a drug candidate. This guide has provided a comprehensive overview of the structural and physicochemical consequences of this modification, detailed both experimental and in silico methods for quantifying the resulting change in logP, and outlined the critical implications for drug development. A thorough understanding of these principles empowers researchers to make data-driven decisions in the design and optimization of novel piperazine-based therapeutics. The self-validating nature of the described protocols, where in silico predictions are confirmed by experimental data, is essential for building robust structure-activity and structure-property relationships.

References

-

Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). MDPI. Retrieved from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

-

comparison of partition coefficient (log p) of drugs: computational and experimental data study. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). ResearchGate. Retrieved from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publisher. Retrieved from [Link]

-

Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (n.d.). MDPI. Retrieved from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (n.d.). PubMed. Retrieved from [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025). ResearchGate. Retrieved from [Link]

-

Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. (2025). ResearchGate. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing. Retrieved from [Link]

-

Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. (n.d.). MDPI. Retrieved from [Link]

-

Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. (2024). NIH. Retrieved from [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Publications. Retrieved from [Link]

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Predicted ADME properties for compounds 1-15. (n.d.). ResearchGate. Retrieved from [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC - NIH. Retrieved from [Link]

-

Relationship between lipophilic properties (alkyl chain length) and antibacterial activity of QUATs against M. smegmatis. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]

-

Alkyl Chain Length Impact on Chemical Properties. (2025). Patsnap Eureka. Retrieved from [Link]

-

Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). NIH. Retrieved from [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved from [Link]

-

Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022). PubMed. Retrieved from [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (n.d.). Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. Retrieved from [Link]

-

Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System. (n.d.). Retrieved from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Retrieved from [Link]

Sources

- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Piperazin-2-one Scaffold: Engineering Conformational Constraints for Next-Generation Peptidomimetics

The Peptidomimetic Rationale: Beyond the Peptide Bond

In the landscape of drug discovery, native peptides often fail as therapeutic candidates due to poor bioavailability, rapid proteolytic degradation, and high conformational flexibility. The piperazin-2-one (piperazinone) scaffold has emerged as a privileged structure because it addresses these limitations through conformational restriction .

By incorporating the nitrogen and carbonyl functionalities of the peptide backbone into a six-membered lactam ring, this scaffold effectively "locks" the

The -Turn Mimicry Mechanism

-turns are critical recognition motifs in protein-protein interactions (PPIs), often comprised of four residues (-

Type I vs. Type II Mimicry: Depending on the stereochemistry of the substituents at the C3 and C6 positions, the scaffold can mimic the specific geometry of Type I or Type II

-turns. -

Side Chain Presentation: The scaffold allows for the precise vector orientation of side chains (mimicking amino acid R-groups) in a way that retains pharmacophoric overlap with the native peptide while eliminating the labile peptide bond.

Figure 1: Conceptual mapping of the piperazin-2-one scaffold replacing the central residues of a bioactive

Synthetic Methodologies

To ensure reproducibility and scalability, we focus on two high-fidelity protocols: the Ugi-Deprotection-Cyclization (UDC) strategy for solution-phase diversity, and a Solid-Phase Peptide Synthesis (SPPS) approach for library generation.

Protocol A: Solution Phase Ugi-Deprotection-Cyclization (UDC)

This multicomponent reaction (MCR) allows for the rapid assembly of the core ring system from four distinct building blocks.

Reagents Required:

-

Aldehyde (R-CHO)

-

Primary Amine (R'-NH2)

-

Isocyanide (R''-NC)

-

Bifunctional Acid Component (e.g., N-Boc-amino acid or 3-bromopropionic acid)

Step-by-Step Protocol:

-

Schiff Base Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in methanol (0.5 M concentration). Stir for 30 minutes at room temperature to pre-form the imine. Note: Methanol is the optimal solvent for Ugi reactions due to its ability to stabilize the ionic intermediates.

-

Component Addition: Add the carboxylic acid component (1.0 equiv) and the isocyanide (1.0 equiv).

-

Ugi Reaction: Stir the mixture for 24–48 hours at room temperature. Monitor consumption of isocyanide by TLC or LC-MS.

-

Workup: Evaporate the solvent under reduced pressure. The linear Ugi adduct is often pure enough for the next step; if not, purify via flash chromatography (silica gel, Hexane/EtOAc).

-

Deprotection/Cyclization:

-

Dissolve the Ugi adduct in 20% TFA/DCM (v/v). Stir for 1 hour to remove the Boc group (if using N-Boc amino acid).

-

Evaporate volatiles. Redissolve the residue in MeOH and add excess base (e.g., TEA or DIPEA, 5 equiv) to trigger the intramolecular transamidation (cyclization).

-

Reflux: Heat at 60°C for 4–12 hours to drive the ring closure.

-

-

Final Purification: Isolate the piperazin-2-one via HPLC or recrystallization.

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for rapid scaffold assembly.

Protocol B: Solid-Phase Synthesis (Wang Resin Route)

This protocol is ideal for generating libraries of Leu-enkephalin analogues or other peptidomimetics.

Step-by-Step Protocol:

-

Resin Loading: Swell Wang resin in DMF. Couple N-Fmoc-glycine (or other amino acid) using standard DIC/HOBt coupling. Deprotect Fmoc using 20% piperidine in DMF.

-

N-Alkylation: React the resin-bound amine with a serine-derived

-lactone (e.g., N-Boc-serine- -

Peptide Coupling: Couple the resulting free carboxylic acid on the resin with a benzylamine derivative using BOP reagent/DIPEA.

-

Cyclative Cleavage: Treat the resin with 5% H₂O in TFA.[2] This simultaneously cleaves the construct from the resin, removes the Boc group, and catalyzes the ring closure to release the free piperazin-2-one.

Pharmacological & Physicochemical Profiling

The transition from a linear peptide to a piperazin-2-one derivative yields quantifiable improvements in drug-like properties (ADME).

| Property | Linear Peptide | Piperazin-2-one Mimetic | Mechanism of Improvement |

| Proteolytic Stability | Low ( | High ( | Lack of scissile amide bonds recognized by proteases. |

| H-Bond Donors | High (Solvation penalty) | Reduced | Intramolecular H-bonds are satisfied within the ring structure. |

| Membrane Permeability | Poor | Moderate to High | Reduced polar surface area (PSA) and increased lipophilicity. |

| Conformational Entropy | High (Flexible) | Low (Rigid) | Pre-organized conformation reduces the entropic penalty of binding. |

Case Study: Leu-Enkephalin Analogues

Research has demonstrated that piperazinone-based analogues of Leu-enkephalin (an opioid peptide) retain significant binding affinity for

References

-

Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. Journal of Combinatorial Chemistry. [Link]

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

-

Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Chemical Biology & Drug Design. [Link]

Sources

Comparative Analysis of N1-Substituted Piperazin-2-ones: Steric and Physicochemical Implications in Drug Design

Executive Summary: The "Methyl Walk" in Constrained Scaffolds

In medicinal chemistry, the piperazin-2-one scaffold serves as a critical peptidomimetic template, offering a conformationally constrained alternative to linear peptides. This guide analyzes the specific structural optimization step of expanding an N1-isopropyl group to an N1-(pentan-3-yl) group.

While seemingly a minor "methyl walk" (adding two methyl groups to the isopropyl termini), this modification induces significant shifts in lipophilicity (cLogP) , steric volume , and synthetic reactivity . This guide provides the technical rationale for selecting between these two scaffolds during Lead Optimization.

Structural & Physicochemical Profiling[1]

The choice between an isopropyl and a pentan-3-yl substituent is rarely arbitrary; it is a calculated decision to modulate the physicochemical profile of a drug candidate.

Comparative Metrics

| Feature | 1-Isopropylpiperazin-2-one | 1-(Pentan-3-yl)piperazin-2-one | Impact on Drug Design |

| Molecular Formula | C₇H₁₄N₂O | C₉H₁₈N₂O | +28 Da (Ethyl expansion) |

| Molecular Weight | 142.20 g/mol | 170.25 g/mol | Minimal impact on Ligand Efficiency (LE). |

| cLogP (Approx) | -0.5 to 0.1 | 0.5 to 1.1 | Critical: Pentan-3-yl increases lipophilicity by ~1 unit, improving membrane permeability but potentially lowering solubility. |

| Steric Bulk (Taft Es) | -0.47 (iPr) | -1.50 (est. for pentan-3-yl) | Pentan-3-yl is significantly bulkier, potentially inducing a "gear effect" that locks the piperazinone ring conformation. |

| Metabolic Liability | High (CYP-mediated hydroxylation at tertiary C-H) | Moderate/High (More C-H bonds, but sterically shielded tertiary carbon). |

Conformational Analysis

The piperazin-2-one ring adopts a half-chair or twisted boat conformation.

-

Isopropyl: Provides moderate steric bulk, allowing some ring flexibility.

-

Pentan-3-yl: The "swallowtail" shape of the diethyl-methyl group creates severe steric clash with the adjacent carbonyl (C2) and the equatorial protons at C6. This often forces the N1-substituent into a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, effectively "locking" the ring conformation.

Synthetic Methodologies: The Reductive Amination Challenge

The primary challenge in synthesizing the 1-(pentan-3-yl) derivative is the steric hindrance of the ketone precursor, 3-pentanone , compared to acetone .

Reaction Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the critical decision points based on the ketone reactivity.

Figure 1: Comparative synthetic workflow highlighting the activation requirement for the sterically hindered 3-pentanone pathway.

Detailed Protocol: 1-(Pentan-3-yl)piperazin-2-one

Rationale: Direct reductive amination with 3-pentanone using standard Sodium Triacetoxyborohydride (STAB) protocols often stalls due to poor imine formation. We utilize Titanium(IV) isopropoxide as a Lewis acid dehydrating agent to force imine formation.

Reagents:

-

Piperazin-2-one (1.0 eq)

-

3-Pentanone (3.0 eq) – Excess required due to volatility and kinetics.

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq) – Preferred over STAB for Ti-mediated reactions.

-

Solvent: Dry THF or Dichloroethane (DCE).

Step-by-Step Procedure:

-

Imine Pre-formation (Critical Step):

-

In a flame-dried flask under Argon, dissolve Piperazin-2-one in dry THF.

-

Add 3-Pentanone followed by neat Ti(OiPr)₄ via syringe.

-

Stir at ambient temperature for 12–18 hours .

-

Checkpoint: Aliquot a small sample into MeOH and check via LCMS. You should see the mass of the imine (M+H = 169.2) or the hemi-aminal. Do not proceed until starting material is <10%.

-

-

Reduction:

-

Dilute the mixture with absolute ethanol (to solubilize the borohydride).

-

Add NaBH₃CN cautiously in portions.

-

Stir for 4–6 hours at room temperature.

-

-

Workup (Titanium Quench):

-

Caution: Quenching Ti reactions can form gelatinous emulsions.

-

Add 1N NaOH or a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until two clear layers form.

-

Filter through a Celite pad to remove titanium salts.

-

Extract aqueous layer with DCM (3x).

-

-

Purification:

-

Flash chromatography (MeOH/DCM gradient). The pentan-3-yl derivative will elute earlier (higher Rf) than the isopropyl analog due to increased lipophilicity.

-

Pharmacokinetic & SAR Implications

Metabolic Stability (CYP450)

-

1-Isopropyl: The tertiary methine proton is a classic site for CYP-mediated hydroxylation, leading to dealkylation (loss of isopropyl group).

-

1-(Pentan-3-yl): While it still possesses a tertiary proton, the steric bulk of the two ethyl wings can hinder the approach of the CYP heme iron-oxo species. However, the terminal methyls of the ethyl groups introduce new sites for

-oxidation.-

Prediction: Pentan-3-yl often shows extended half-life (t1/2) compared to isopropyl due to steric shielding of the N-dealkylation pathway.

-

Selectivity Profiling (Decision Tree)

Use the following logic to determine which scaffold to deploy in a Lead Optimization campaign.

Figure 2: SAR decision logic for selecting between Isopropyl and Pentan-3-yl substituents.

References

-

Huang, J., et al. "A Practical Method for the Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines."[1] Journal of Organic Chemistry, vol. 77, no. 17, 2012, pp. 7506–7511.[1] Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

-

Boley, A. J., et al. "Photoredox-Catalyzed Synthesis of Piperazines via Carbonyl-Amine Condensation."[1] Journal of the American Chemical Society, vol. 146, 2024, pp. 31114.[1] Link

-

PubChem. "Compound Summary: Piperazin-2-one." National Library of Medicine, 2025. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(Pentan-3-yl)piperazin-2-one

This Application Note and Protocol is designed for researchers requiring a robust, regioselective synthesis of 1-(Pentan-3-yl)piperazin-2-one .

Unlike 4-substituted piperazinones, which are easily accessible via alkylation of the secondary amine, the 1-substituted isomer requires the substituent to be installed on the nitrogen atom that eventually becomes the amide linkage. The following protocol utilizes a "Directed Assembly" strategy starting from 3-pentylamine, ensuring 100% regioselectivity for the N1 position.

Executive Summary

The synthesis of 1-substituted piperazin-2-ones presents a specific regiochemical challenge: distinguishing between the N1 (amide) and N4 (amine) positions. Direct alkylation of piperazin-2-one predominantly occurs at the more nucleophilic N4 position. To achieve N1-substitution, the substituent must be introduced prior to ring closure.

This protocol details a 4-step convergent synthesis starting from 3-pentylamine. The strategy involves the construction of an acyclic precursor, N-(2-chloroethyl)-2-chloro-N-(pentan-3-yl)acetamide, followed by a cyclization with ammonia. This method guarantees the placement of the pentan-3-yl group at the N1 position and provides a scalable, high-yield route suitable for gram-to-kilogram production.

Key Advantages of This Protocol

-

Regiocontrol: The N-substituent is locked into the amide position (N1) by the synthetic design.

-

Scalability: Intermediates are stable and can be purified by standard extraction or distillation.

-

Versatility: The final cyclization step allows for the introduction of substituents at N4 if a primary amine is used instead of ammonia.

Retrosynthetic Analysis & Mechanism

To synthesize 1-(Pentan-3-yl)piperazin-2-one (Target 4 ), we disconnect the N4-C3 and N4-C5 bonds. The most reliable disconnection leads to a bis-electrophile precursor reacting with a nitrogen nucleophile (Ammonia).

Pathway Logic:

-

Target: 1-substituted piperazin-2-one.[1]

-

Precursor: N-(2-chloroethyl)-N-(pentan-3-yl)-2-chloroacetamide (3 ).

-

Origin: Acylation of N-(2-hydroxyethyl)-3-pentylamine (1 ) followed by chlorination.

-

Starting Material: 3-Pentylamine + 2-Chloroethanol (or Ethylene Oxide).

Reaction Scheme

-

N-Alkylation: 3-Pentylamine

N-(2-Hydroxyethyl)-3-pentylamine. -

N-Acylation: Reaction with Chloroacetyl chloride

Amide formation. -

Activation: Conversion of alcohol to alkyl chloride (via SOCl

). -

Cyclization: Double nucleophilic substitution with Ammonia.

Caption: Step-wise synthetic pathway for the regioselective construction of the piperazinone ring.

Detailed Experimental Protocol

Safety Pre-Check

-

3-Pentylamine: Flammable, corrosive. Use in a fume hood.

-

Chloroacetyl Chloride: Lachrymator, highly corrosive, reacts violently with water.

-

Thionyl Chloride (SOCl

): Releases HCl and SO -

Intermediate (3): The bis-chloride is a potential alkylating agent (nitrogen mustard analog). Handle with double gloves and quench all waste streams with aqueous ammonia.

Step 1: Synthesis of 2-(Pentan-3-ylamino)ethanol

This step installs the ethyl backbone required for the ring.

-

Reagents:

-

3-Pentylamine (1.0 equiv, limiting reagent if expensive; otherwise use excess)

-

2-Chloroethanol (1.1 equiv)

-

Water (Solvent)

-

NaOH (1.1 equiv)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 3-pentylamine (8.7 g, 100 mmol) and water (30 mL).

-

Add 2-chloroethanol (8.8 g, 110 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 100°C) for 4 hours.

-

Cool to 0°C and add NaOH (4.4 g, 110 mmol) dissolved in minimal water to neutralize the HCl formed.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over Na

SO -

Purification: Distillation under reduced pressure (bulb-to-bulb) or use crude if purity >90% by NMR.

-

Target Yield: 85-95%

-

Step 2 & 3: Acylation and Chlorination (Telescoped)

Converting the amino-alcohol to the reactive bis-electrophile.

-

Reagents:

-

Intermediate 1 (from Step 1)

-

Chloroacetyl chloride (1.2 equiv)

-

Thionyl chloride (SOCl

) (1.5 equiv) -

Triethylamine (Et

N) (1.2 equiv) -

Dichloromethane (DCM) (anhydrous)

-

-

Procedure:

-

Dissolve Intermediate 1 (13.1 g, 100 mmol) and Et

N (12.1 g, 120 mmol) in anhydrous DCM (150 mL). Cool to 0°C. -

Acylation: Add Chloroacetyl chloride (13.5 g, 120 mmol) dropwise over 30 mins. Maintain temp < 5°C.

-

Note: Acylation occurs selectively on the nitrogen.

-

-

Stir at Room Temperature (RT) for 2 hours. (Monitor by TLC; amine spot should disappear).

-

Chlorination: Cool the mixture back to 0°C. Add SOCl

(17.8 g, 150 mmol) dropwise.-

Note: The alcohol group is converted to an alkyl chloride.

-

-

Reflux the DCM solution for 3 hours to ensure complete conversion of the alcohol.

-

Work-up: Pour onto ice-water. Separate layers. Wash organic layer with sat. NaHCO

(to remove acid) and brine. -

Dry (MgSO

) and concentrate to obtain the crude Bis-chloride (Intermediate 3) .

-

Appearance: Yellowish oil.[2]

-

Caution: Treat this oil as a vesicant (blistering agent). Do not distill. Proceed immediately to Step 4.

-

Step 4: Cyclization with Ammonia

Closing the ring to form the piperazinone.

-

Reagents:

-

Crude Bis-chloride (Intermediate 3)

-

Ammonia (7N in Methanol) (Excess, ~5-10 equiv)

-

Sodium Iodide (NaI) (0.1 equiv, catalyst)

-

-

Procedure:

-

Dissolve the crude Bis-chloride in Methanol (10 mL per gram).

-

Add NaI (catalytic amount) to accelerate the Finkelstein/displacement reaction.

-

Add 7N Ammonia in Methanol (excess).

-

Seal in a pressure vessel (bomb) or heavy-walled flask. Heat to 60-70°C for 12-16 hours.

-

Work-up: Concentrate the reaction mixture to dryness.

-

Redissolve in DCM and wash with 1M NaOH (to liberate the free base piperazinone).

-

Purification: Column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10).

-

Target Yield: 60-75% (from Step 2).

-

Data Summary & Validation

Physicochemical Properties

| Property | Value (Predicted) | Notes |

| Formula | C | |

| MW | 170.25 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Hygroscopic |

| Solubility | Soluble in DCM, MeOH, Water | Polar aprotic character |

NMR Characterization (Diagnostic Peaks)

Validation of the structure relies on confirming the loss of the ethyl chloride signals and the appearance of the cyclic ethylene bridge.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| N4-H | ~1.8 - 2.0 | Broad s | 1H | Amine proton (exchangeable) |

| C3-H | ~3.45 | Singlet | 2H | |

| C6-H | ~3.25 | Triplet | 2H | Adjacent to N1 (Ring) |

| C5-H | ~3.00 | Triplet | 2H | Adjacent to N4 (Ring) |

| CH (Pentyl) | ~4.30 | Multiplet | 1H | Methine of 3-pentyl group |

| CH | ~1.50 | Multiplet | 4H | Ethyl groups on pentyl |

| CH | ~0.85 | Triplet | 6H | Methyl terminals |

Note: The diagnostic singlet at ~3.45 ppm confirms the piperazin-2-one core (C3 protons).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 4 | Polymerization (Intermolecular reaction) | Increase dilution (more MeOH). Add Ammonia solution slowly to the bis-chloride if possible, or use large excess of NH |

| Incomplete Cyclization | Steric hindrance of Pentan-3-yl group | Increase reaction temperature to 80-90°C; Ensure NaI catalyst is used. |

| Product is Impure | Mixed amide/ester formation in Step 2 | Ensure Step 2 is kept cold (0°C). If ester forms, the ammonia in Step 4 will convert it to the amide/alcohol, which may not cyclize efficiently. Ensure chlorination (Step 3) is complete. |

References

- General Synthesis of Piperazinones: Micklefield, J. et al. "A convenient synthesis of 1-substituted piperazin-2-ones." Synthesis, 2004, 2381. Context: Describes the cyclization of N-(2-chloroethyl)-2-chloroacetamides with amines.

-

Regioselectivity Strategies

-

Hulme, C. et al. "Quaternary Substituted Piperazin-2-ones via a Tandem Reductive Amination–Cyclization Strategy." Tetrahedron Letters, 2008 , 49(49), 7060-7063. Link

-

-

Industrial Application of Similar Scaffolds

-

Pfizer Inc. "Process for the preparation of piperazinone derivatives." U.S. Patent 6,111,105. Link

- Context: Validates the use of chloroacetyl chloride and diamines/amino-alcohols for piperazinone construction.

-

-

Mitsunobu Cyclization Alternative

-

Giles, M. et al. "The synthesis of piperazin-2-ones via the Mitsunobu reaction." Tetrahedron Letters, 1999 , 40, 4871. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mdpi.com [mdpi.com]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103288649A - Synthetic method of N-ethyl ethylenediamine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. tdcommons.org [tdcommons.org]

- 11. researchgate.net [researchgate.net]

Application Note: Regioselective Reductive Amination of N-Substituted Piperazinones

Executive Summary

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained peptidomimetic core in GPCR ligands, kinase inhibitors, and farnesyltransferase inhibitors. Functionalization of the N4-position via reductive amination is the preferred synthetic route for generating diverse libraries of N-substituted derivatives. Unlike direct alkylation, which suffers from poly-alkylation and harsh basic conditions incompatible with sensitive lactams, reductive amination offers mild, chemoselective, and regioselective access to secondary and tertiary amines.

This guide details the mechanistic underpinnings and optimized protocols for the reductive amination of piperazin-2-ones, specifically targeting the N4-amine using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Mechanistic Principles & Regioselectivity

The Regioselectivity Challenge (N1 vs. N4)

A critical distinction in piperazinone chemistry is the reactivity difference between the two nitrogen atoms:

-

N1 (Amide/Lactam): The nitrogen at position 1 is part of the amide bond. It is non-basic and non-nucleophilic under standard conditions due to resonance stabilization with the carbonyl. It cannot undergo reductive amination. Functionalization here requires deprotonation (e.g., NaH) or transition-metal catalysis (Buchwald-Hartwig).

-

N4 (Amine): The nitrogen at position 4 is a secondary aliphatic amine. It is nucleophilic and readily forms iminium ions with aldehydes or ketones, making it the exclusive site for reductive amination.

Reaction Mechanism

The reaction proceeds via the formation of a reversible hemiaminal intermediate, followed by dehydration to an iminium ion. The choice of reducing agent is pivotal; it must be selective enough to reduce the iminium ion faster than the starting carbonyl compound to prevent direct reduction of the aldehyde/ketone to an alcohol.

Key Mechanistic Pathway:

-

Condensation: N4-amine attacks the carbonyl carbon.

-

Activation: Acid catalysis (AcOH) promotes water loss to form the iminium species.

-

Reduction: Hydride transfer occurs. STAB is preferred because it coordinates with the oxygen of the carbonyl/hemiaminal, facilitating proximal hydride delivery.

Figure 1: Mechanistic pathway for the N4-selective reductive amination of piperazin-2-ones.

Strategic Considerations & Reagent Selection

Reducing Agent Selection

The success of this transformation relies on the "borohydride spectrum" of reactivity.

| Reagent | Reactivity Profile | Toxicity | Recommendation |

| Sodium Triacetoxyborohydride (STAB) | Mild. Reduces imines/iminiums selectively; negligible reaction with aldehydes/ketones at RT. | Low | Primary Choice. Robust, no pH control needed. |

| Sodium Cyanoborohydride (NaCNBH₃) | Mild. Requires pH 6-7 control to prevent HCN formation. Toxic waste. | High | Secondary Choice. Use only if STAB fails due to steric bulk. |

| Sodium Borohydride (NaBH₄) | Strong. Reduces aldehydes/ketones rapidly. | Low | Avoid. Causes side reactions (alcohol formation) unless pre-formation of imine is complete. |

Solvent Systems[1][2][3]

-

1,2-Dichloroethane (DCE): The historical gold standard. Excellent solubility for piperazinones and STAB. Promotes rapid reaction rates.

-

THF: A viable alternative for "greener" processes, though reaction rates are typically slower than in DCE.[1]

-

Methanol: Required if using NaCNBH₃ or NaBH₄, but not recommended for STAB (solvolysis of the reagent can occur).

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (STAB Method)

Best for: Single-compound synthesis, scale-up (mg to gram scale).

Reagents:

-

Piperazin-2-one derivative (1.0 equiv)[2]

-

Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv; optional for aldehydes, mandatory for ketones)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Procedure:

-

Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the piperazin-2-one (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (concentration ~0.1 M).

-

Imine Formation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

-

Note: For sterically hindered ketones, adding 3Å molecular sieves and extending this time to 2–4 hours improves yield.

-

-

Reduction: Cool the mixture to 0°C (optional, RT is usually fine). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Remove ice bath and stir at room temperature.

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradients).

Protocol B: High-Throughput Parallel Synthesis

Best for: Library generation (20+ analogs) in drug discovery.

Workflow Diagram:

Figure 2: Parallel synthesis workflow utilizing solid-supported scavenging.

Procedure:

-

Dispense: Into 2-dram vials, aliquot stock solutions of piperazinone (0.1 mmol) and diverse aldehydes (0.12 mmol) in DCE.

-

Reagent Addition: Add solid STAB (0.2 mmol) directly to each vial. Add 10 µL glacial AcOH.

-

Agitation: Cap and shake/vortex at RT overnight (16h).

-

Scavenging (Purification):

-

Add Polymer-supported Isocyanate (to scavenge excess secondary amine starting material, if any).

-

Add Polymer-supported Trisamine or Carbonate (to neutralize acid and scavenge excess aldehyde via Schiff base formation).

-

Agitate for 4 hours.

-

-

Isolation: Filter off the resins. Evaporate solvent.[7] The residue is usually >90% pure and suitable for biological screening.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Ketones) | Steric hindrance prevents imine formation. | Use Ti(OiPr)₄ as a Lewis acid/dehydrating agent (1.5 equiv) neat or in THF, followed by reduction with NaBH₄ (stepwise method). |

| Lactam Ring Opening | Highly acidic conditions or strong reduction. | Ensure STAB is used (not NaBH₄). Avoid strong mineral acids; stick to AcOH. |

| Dialkylation | Not applicable to N4 (secondary amine). | If observing "dimer" masses, check aldehyde purity (aldol condensation products). |

| Product is Water Soluble | High polarity of piperazinone. | During workup, do not use excessive water. "Salt out" the aqueous layer with solid NaCl or use n-Butanol for extraction. |

References

-

Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Beshore, D. C., & Dinsmore, C. J. (2002).[8] "Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization." Organic Letters.

-

Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][3][4][5][6][8][9] Organic Chemistry Portal.

-

Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][3][4][5][6][7] Encyclopedia of Reagents for Organic Synthesis.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: One-Pot Cascade Synthesis of 1-(Pentan-3-yl)piperazin-2-one

Topic: One-pot cascade synthesis of 1-(Pentan-3-yl)piperazin-2-one Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details a robust, regioselective protocol for the synthesis of 1-(Pentan-3-yl)piperazin-2-one (Target Molecule). Unlike conventional multi-step procedures that suffer from low atom economy and tedious purification, this method utilizes a Tandem Deprotection-Reductive Amination-Cyclization (TDRAC) cascade. By coupling N-(2,2-dimethoxyethyl)-2-chloroacetamide with pentan-3-amine, we achieve the rapid assembly of the N1-substituted piperazinone core in a single reaction vessel. This guide is designed for medicinal chemists requiring scalable, high-purity access to privileged peptidomimetic scaffolds.

Introduction & Synthetic Strategy

The Challenge

Piperazin-2-ones are critical pharmacophores in drug discovery, serving as conformationally constrained peptidomimetics in Factor Xa inhibitors, GPCR ligands, and antiviral agents. The specific derivative 1-(Pentan-3-yl)piperazin-2-one features a bulky hydrophobic group at the N1 position, often used to occupy lipophilic pockets in target proteins.

Traditional synthesis involves the reaction of N-alkyl ethylenediamines with haloacetates. However, sourcing specific N-alkylated diamines (like N-(pentan-3-yl)ethane-1,2-diamine) is difficult and expensive. Direct alkylation of piperazin-2-one often yields mixtures of N1/N4 isomers.

The Solution: TDRAC Cascade

We employ a "masked aldehyde" strategy. The precursor N-(2,2-dimethoxyethyl)-2-chloroacetamide (1) acts as a bifunctional electrophile.

-

Unmasking: Acidic hydrolysis reveals a reactive aldehyde.

-

Reductive Amination: Pentan-3-amine condenses with the aldehyde to form an imine, which is reduced in situ to a secondary amine.

-

Cyclization: The newly formed secondary amine undergoes an intramolecular SN2 attack on the

-chloroamide, closing the ring.

This pathway guarantees regioselectivity for the N1-isomer , as the amine must first attach to the ethyl chain before cyclizing onto the carbonyl-alpha position.

Reaction Scheme

Figure 1: The three-stage cascade leading to the target scaffold.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| N-(2,2-dimethoxyethyl)-2-chloroacetamide | 181.62 | 1.0 | Electrophilic Core |

| Pentan-3-amine | 87.16 | 1.2 | Nucleophile (N1 source) |

| Trifluoroacetic Acid (TFA) | 114.02 | 5.0 | Deprotection Catalyst |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Selective Reductant |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Base (Cyclization) |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| Water | 18.02 | 5.0 | Hydrolysis Co-factor |

Equipment

-

Vessel: 50 mL Round Bottom Flask (RBF) or Schlenk tube with magnetic stir bar.

-

Temperature Control: Oil bath or heating block capable of 40°C.

-

Atmosphere: Nitrogen or Argon balloon (recommended for the reduction step).

Experimental Protocol

Phase A: In-Situ Deprotection (Aldehyde Generation)

-

Charge the reaction vessel with N-(2,2-dimethoxyethyl)-2-chloroacetamide (1.0 equiv, e.g., 500 mg, 2.75 mmol).

-

Add a mixture of DCM (10 mL) and Water (0.25 mL).

-

Add TFA (1.0 mL) dropwise while stirring.

-

Stir vigorously at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting acetal spot should disappear. The aldehyde intermediate is transient and may streak; proceed once the starting material is consumed.

-

Phase B: Reductive Amination

-

Cool the mixture to 0°C (ice bath).

-

Add Pentan-3-amine (1.2 equiv, 3.3 mmol, ~380 µL) slowly.

-

Note: The amine will neutralize the TFA. Ensure the pH is roughly 5–6 (slightly acidic is optimal for imine formation). If too basic, add a drop of acetic acid.

-

-

Stir for 30 minutes at 0°C to allow imine formation.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 4.1 mmol, ~870 mg) in three portions over 15 minutes.

-

Remove the ice bath and stir at RT for 4 hours.

Phase C: Cyclization

-

Add DIPEA (3.0 equiv, 8.25 mmol, ~1.4 mL) to the reaction mixture.

-

Heat the reaction to 40°C for 12–16 hours (overnight).

-

Logic: The base deprotonates the newly formed secondary amine (and neutralizes any remaining acid), facilitating the intramolecular SN2 displacement of the chloride.

-

-

Checkpoint: LC-MS should show a major peak for [M+H]+ = 171.15.

Phase D: Workup & Purification[8]

-

Quench: Add saturated aqueous NaHCO₃ (20 mL) and stir for 10 minutes.

-

Extraction: Separate the layers. Extract the aqueous phase with DCM (2 x 15 mL).

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically purified via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: 0% -> 5% Methanol in DCM (or EtOAc/Hexane 50:50 to 100:0).

-

Product: 1-(Pentan-3-yl)piperazin-2-one appears as a colorless to pale yellow oil or low-melting solid.

-

Mechanistic Pathway

The regioselectivity is strictly controlled by the order of bond formation. The "Pentan-3-yl" group is installed on the nitrogen before the ring closes, ensuring it ends up at position 1.

Figure 2: Step-by-step mechanistic flow ensuring regiochemical fidelity.

Quality Control & Characterization

Expected Analytical Data:

-

Formula: C₉H₁₈N₂O

-

MW: 170.25 g/mol

-

LC-MS: [M+H]⁺ = 171.2

-

1H NMR (400 MHz, CDCl₃):

- 6.5–6.0 (br s, 1H, NH).

- 4.4–4.2 (m, 1H, N-CH-(Et)₂). Note: The methine proton of the pentan-3-yl group.

- 3.5 (s, 2H, H-3 ring protons).

- 3.3 (m, 2H, H-6 ring protons).

- 3.0 (m, 2H, H-5 ring protons).

- 1.6–1.4 (m, 4H, CH₂ of ethyl groups).

- 0.9 (t, 6H, CH₃ of ethyl groups).

Troubleshooting:

-

Low Yield:[8] If the cyclization is slow, switch the solvent to Acetonitrile for Phase C and heat to 60°C.

-

Impurity (Dimer): High concentration can lead to intermolecular reaction. Ensure dilution is sufficient (0.1 M or lower) during the cyclization phase.

References

-

General Piperazinone Synthesis: Petkovic, M., et al. (2023).[9] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Link

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

-

Cyclization Strategies: Naylor, A., et al. (1993). 4-[(Alkylamino)methyl]furo[3,2-c]pyridines: A New Series of Histamine H2-Receptor Antagonists. Journal of Medicinal Chemistry. Link (Demonstrates the chloroacetamide cyclization logic).

-

Ugi-Post-Condensation Reviews: Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

Application Note: Jocic-Type Reaction Conditions for Piperazin-2-one Synthesis

Topic: Jocic-type reaction conditions for piperazinone synthesis Content Type: Application Notes and Protocols

Abstract

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in peptidomimetics, enzyme inhibitors (e.g., PGGTase-I inhibitors), and GPCR ligands. While traditional synthesis often requires multi-step protection/deprotection sequences of amino acids, the Jocic-type reaction offers a direct, stereocontrolled route using 1,1,1-trichloromethyl carbinols and 1,2-diamines. This guide details the mechanistic underpinnings, optimized phase-transfer catalysis (PTC) protocols, and critical troubleshooting parameters for synthesizing 3-substituted piperazin-2-ones via the Jocic pathway.

Introduction & Mechanistic Rationale

The Trichloromethyl Carbinol Route

The classic Jocic (or Jocic-Reeve) reaction involves the base-promoted conversion of 1,1,1-trichloromethyl carbinols into

Unlike standard peptide coupling, this method allows for the one-step construction of the heterocycle with simultaneous installation of the C3-substituent, often with predictable stereochemical inversion.

Mechanism of Action

The reaction proceeds through a "domino" sequence:

-

Activation: Base-mediated deprotonation of the trichloromethyl carbinol (1).

-

Epoxidation: Intramolecular displacement of a chloride ion yields a reactive gem-dichloroepoxide (2).

-

Regioselective Ring Opening: The 1,2-diamine attacks the

-carbon (SN2), inverting the stereocenter. -

Cyclization: The resulting intermediate rearranges to an acyl chloride equivalent, which is intercepted by the second amine of the diamine to close the piperazinone ring (3).

Pathway Diagram

Figure 1: Mechanistic pathway of the Jocic-type piperazinone synthesis via gem-dichloroepoxide.

Critical Reaction Parameters

Success in the Jocic-type reaction relies on balancing the formation of the labile epoxide intermediate with the nucleophilicity of the diamine.

| Parameter | Recommended Condition | Rationale |

| Solvent System | DCM (Dichloromethane) | Supports Phase Transfer Catalysis (PTC); solubilizes organic reactants while keeping the base aqueous/solid. |

| Base | 50% NaOH (aq) or Solid KOH | Strong base is required to generate the alkoxide and drive epoxide formation. |

| Catalyst | TEBA (Benzyltriethylammonium chloride) | Essential for PTC. Facilitates the transfer of hydroxide ions into the organic phase. |

| Temperature | 0°C | Low initial temperature prevents the "haloform reaction" (cleavage of the |

| Stoichiometry | 1.0 : 1.1 (Carbinol : Diamine) | Slight excess of diamine ensures complete consumption of the electrophile. |

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis (Standard)

Best for: Substituted trichloromethyl carbinols derived from amino acids or aldehydes.

Reagents:

-

Trichloromethyl carbinol substrate (1.0 equiv)

-

1,2-Diamine (e.g., Ethylenediamine,

-Boc-ethylenediamine) (1.1 equiv) -

Benzyltriethylammonium chloride (TEBA) (0.02 – 0.05 equiv)

-

Dichloromethane (DCM) (0.2 M concentration)

-

Sodium Hydroxide (NaOH), 40-50% aqueous solution (5.0 equiv)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Trichloromethyl carbinol (1.0 equiv) and TEBA (0.02 equiv) in DCM .

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Amine Addition: Add the 1,2-Diamine (1.1 equiv) in a single portion. Stir for 5–10 minutes.

-

Base Addition: Add the 50% NaOH solution (5.0 equiv) dropwise over 10 minutes. Note: Vigorous stirring is essential to maximize interfacial surface area.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the carbinol.

-

Work-up:

-

Dilute with water and separate the phases.[1]

-

Extract the aqueous layer with DCM (2x).

-

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).

Protocol B: One-Pot "Bargellini-Type" Synthesis

Best for: Rapid library generation from simple ketones (e.g., acetone, cyclohexanone).

Reagents:

-

Ketone/Aldehyde substrate (1.0 equiv)[1]

-

Chloroform (

) (1.5 equiv) -

1,2-Diamine (1.2 equiv)

-

Solid NaOH (pulverized) (4.0 equiv)

-

TEBA (0.05 equiv)

Procedure:

-

Mix: Combine the ketone, chloroform, diamine, and TEBA in DCM at 0°C.

-

Initiate: Slowly add pulverized solid NaOH while stirring vigorously. The reaction is exothermic; maintain temperature <10°C during addition.

-

Stir: Stir at 0°C for 2 hours, then warm to RT overnight.

-

Work-up: Filter off inorganic salts, wash the filtrate with water, and concentrate.

Workflow Visualization

Figure 2: Step-by-step workflow for the PTC-mediated Jocic synthesis of piperazinones.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of carbinol to acid (Cannizzaro/Bargellini side reaction). | Ensure the diamine is added before the NaOH. The nucleophile must be present as soon as the epoxide forms. |

| Incomplete Conversion | Poor phase transfer. | Increase stirring speed (RPM > 800). Increase TEBA loading to 5 mol%. |

| Racemization | High temperature or prolonged reaction. | Maintain strict 0°C during base addition. The SN2 opening is stereospecific (inversion), but high T can cause epimerization. |

| Imine Intermediate | Incomplete cyclization. | Some sterically hindered diamines stop at the acyclic imine/amide stage. Heat the crude residue in MeOH (reflux) or use microwave irradiation (100°C, 10 min) to force cyclization. |

References

-

Reeve, W. (1971). The Reaction of Trichloromethyl Carbinols with Nucleophiles. Synthesis, 1971(03), 131-138.

-

Snowden, T. S. (2006).[2] Practical Approach to

- or -

Gupta, M. K., Li, Z., & Snowden, T. S. (2012).[3] One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry, 77(11), 4854–4860.

-

Dziuk, B., et al. (2019). Reactions of Piperazin-2-one... with Triethyl Phosphite Prompted by Phosphoryl Chloride. ACS Omega, 4(6), 10568–10580.

-

Organic Chemistry Portal. (n.d.). Jocic Reaction.

Sources

Application Note: A Strategic Guide to Solvent Selection for 1-(Pentan-3-yl)piperazin-2-one Solubility

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selection of an appropriate solvent system is a critical, foundational step in the development of active pharmaceutical ingredients (APIs). It profoundly influences process efficiency, yield, crystal form, purity, and the ultimate bioavailability of the drug product.[1] This guide provides a comprehensive framework for selecting and validating solvents for 1-(Pentan-3-yl)piperazin-2-one, a substituted piperazinone of interest in medicinal chemistry. We will merge theoretical principles with robust experimental protocols to create a self-validating workflow, enabling researchers to make informed, data-driven decisions.

Introduction: The Central Role of Solvent Selection

In pharmaceutical manufacturing, solvents are not merely inert vehicles but active participants that can dictate the outcome of synthesis, crystallization, and formulation.[2][3] An ideal solvent must not only effectively dissolve the API but also be non-reactive, safe, environmentally benign, and easily removable.[4] For novel molecules like 1-(Pentan-3-yl)piperazin-2-one, where empirical data is scarce, a systematic approach to solvent screening is paramount. This document outlines such an approach, integrating predictive models with the gold-standard shake-flask method to characterize the solubility profile of this target compound.

Physicochemical Profile: 1-(Pentan-3-yl)piperazin-2-one

To predict solubility, we must first understand the solute. The structure of 1-(Pentan-3-yl)piperazin-2-one is a composite of distinct functional groups that define its physicochemical character.

-

Piperazin-2-one Core: This heterocyclic ring contains two nitrogen atoms and a carbonyl group (amide functionality). This region is polar and capable of participating in significant hydrogen bonding; the amide proton and the secondary amine proton can act as H-bond donors, while the carbonyl oxygen and both nitrogen atoms can act as H-bond acceptors.[5][6]

-

Pentan-3-yl Substituent: This branched, five-carbon alkyl group is non-polar and lipophilic. It contributes van der Waals interactions and introduces steric bulk.

This duality imparts an amphiphilic character to the molecule. We can hypothesize that it will exhibit favorable solubility in solvents that can accommodate both polar, hydrogen-bonding interactions and non-polar, dispersive forces.

Theoretical Framework for Solubility Prediction

While empirical testing is definitive, theoretical models provide a rational basis for narrowing the vast field of potential solvents, saving time and resources.

The "Like Dissolves Like" Principle

This foundational concept posits that substances with similar intermolecular forces are likely to be soluble in one another. For our target compound, this means:

-

Polar Protic Solvents (e.g., water, ethanol, methanol) should effectively solvate the polar piperazinone ring through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, acetone) can interact with the dipole of the amide group.

-

Non-Polar Solvents (e.g., heptane, toluene) may solvate the pentan-3-yl chain but will likely be poor solvents for the molecule as a whole due to the polar core.

Hansen Solubility Parameters (HSP)

HSP offers a more quantitative application of "like dissolves like."[7] Every molecule is assigned three parameters, which represent the energy from dispersion forces (δD) , polar forces (δP) , and hydrogen bonding (δH) .[8] The principle states that the smaller the "distance" between the HSP values of a solute and a solvent, the higher the likelihood of solubility.[9] This tool is invaluable for predicting the compatibility of the drug with solvents, excipients, and even packaging materials.[7][9]

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)

COSMO-RS is a powerful in silico prediction method that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions, including solubility.[10][11] By calculating the chemical potential of a solute in a given solvent, it can provide a highly accurate prediction of solubility, making it an exceptional tool for pre-screening a wide array of solvents before any experimental work begins.[11][12]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[13] It is based on achieving a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment

-

Solute: 1-(Pentan-3-yl)piperazin-2-one (solid, crystalline powder)

-